4-chloro-2-(difluoromethyl)benzoic acid
Description
4-Chloro-2-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative with a difluoromethyl (-CHF₂) substituent at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Its molecular formula is C₈H₅ClF₂O₂ (molecular weight: 210.57 g/mol).
Properties
CAS No. |
2248347-37-5 |
|---|---|
Molecular Formula |
C8H5ClF2O2 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the chlorination of 2-(difluoromethyl)benzoic acid, where chlorine is introduced at the 4-position of the benzene ring. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of difluoromethylbenzoic acid derivatives.
Reduction: Formation of difluoromethylbenzyl alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-chloro-2-(difluoromethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Profiles
The following table compares 4-chloro-2-(difluoromethyl)benzoic acid with key analogs, emphasizing substituent variations and biological activities:
Key Observations:
- Substituent Bulk and Selectivity: NBA and CBA feature bulky acetamido side chains (naphthyloxy or chlorophenoxy), which enhance TRPM4 binding specificity but may limit membrane permeability. In contrast, the smaller -CHF₂ group in the target compound could improve bioavailability .
- Chlorine Position : The 4-chloro substituent is conserved across analogs, likely stabilizing the carboxylic acid group via electron-withdrawing effects .
Physicochemical Properties
| Property | This compound | NBA | CBA | 4-Chloro-2-(trifluoromethyl)benzoic acid |
|---|---|---|---|---|
| Molecular Weight | 210.57 | 357.77 | 340.16 | 224.56 |
| Lipophilicity (cLogP) | ~2.1 (estimated) | ~4.5 | ~3.8 | ~2.8 |
| Acid Dissociation (pKa) | ~2.8 (carboxylic acid) | ~2.5 | ~2.6 | ~2.7 |
- Lipophilicity : NBA’s high cLogP (~4.5) correlates with its bulky naphthyl group, while the target compound’s lower cLogP (~2.1) suggests better aqueous solubility .
- Acidity : All analogs exhibit strong acidity (pKa ~2.5–2.8), favoring ionization at physiological pH, which may influence protein binding and excretion .
Functional Comparisons in TRPM4 Inhibition
TRPM4, a calcium-activated non-selective cation channel, is a therapeutic target in cancer and cardiovascular diseases. Key findings for analogs include:
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